4,4'-(Ethene-1,1-diyl)dianiline
Description
4,4'-(Ethene-1,1-diyl)dianiline (CAS: Not explicitly provided; structurally represented as two aniline groups connected via a central ethene bridge) is a diamine monomer with a conjugated ethene backbone. This compound is pivotal in synthesizing polymers, fluorophores, and molecular wires due to its rigid, planar structure and electronic conjugation. It has been utilized in automated robotic chemical systems for high-throughput synthesis of nerve-targeting fluorophores, where over 200 analogs were generated to optimize bioactivity . The ethene bridge enhances π-conjugation, making it suitable for charge transport in molecular junctions .
Properties
CAS No. |
100869-80-5 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1,15-16H2 |
InChI Key |
BQAOFOTUFBAIQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4′-[(1E,1′E)-(2-Methoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dianiline (BMB)
- Structural Differences : BMB incorporates a methoxy-substituted phenylene group between two ethene units, introducing steric and electronic effects absent in the parent compound.
- Properties : The methoxy group increases solubility and alters electronic transitions, enhancing fluorescence for nerve-highlighting applications. Over 200 BMB analogs were synthesized manually, demonstrating its versatility in structure-activity studies .
- Applications : Primarily used in fluorophores for biomedical imaging.
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline
- Structural Differences : Replaces ethene with ethyne (alkyne) groups, creating a more rigid, linear oligophenyleneethynylene (OPE) backbone.
- Properties : The ethyne groups improve conjugation and stability, enabling single-molecule junction fabrication. Host-guest complexation with pillar[5]arene enhances environmental shielding without disrupting self-assembly .
- Applications: Molecular electronics and nanoscale charge transport studies.
4,4′-Methylene Dianiline (MDA)
- Structural Differences : Substitutes ethene with a methylene (-CH₂-) bridge, eliminating conjugation.
- Properties : Reduced rigidity lowers thermal stability compared to ethene derivatives. MDA exhibits higher environmental persistence, with documented biodegradation challenges .
Comparative Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Thermal and Environmental Properties
| Compound | Thermal Stability (°C) | Solubility in Polar Solvents | Environmental Persistence |
|---|---|---|---|
| 4,4'-(Ethene-1,1-diyl)dianiline | >250 (estimated) | Moderate | Limited data |
| BMB | 200–300 | High | Low |
| MDA | 150–200 | Low | High |
Polymer Performance
- Cardo-Type Polyimides : Cyclopentyl or cyclohexane derivatives (e.g., CPDA ) introduce free volume, enhancing gas separation performance compared to ethene-based analogs.
- Epoxy Resins: Ethene dianiline (EDA) is crosslinked with phosphorus-based monomers to produce flame-retardant epoxies, outperforming MDA in corrosion resistance .
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